molecular formula C20H28BNO5 B578314 tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 1218790-26-1

tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B578314
CAS No.: 1218790-26-1
M. Wt: 373.256
InChI Key: GXVNJKPEAWTIRL-UHFFFAOYSA-N
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Description

Tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C20H28BNO5 and its molecular weight is 373.256. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

This compound is a crucial intermediate in the synthesis of many biologically active compounds. For example, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for crizotinib, through a three-step process with a total yield of 49.9% (D. Kong et al., 2016). Additionally, its significance is highlighted in the synthesis and crystal structure analysis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, furthering our understanding of 1H-indazole derivatives (W. Ye et al., 2021).

Applications in Polymer Science

In polymer science, derivatives of tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate have been used to initiate Suzuki-Miyaura chain growth polymerization for the development of heterodifunctional polyfluorenes. These polyfluorenes are crucial for creating stable nanoparticles with bright fluorescence emissions, which can be tuned for specific applications, demonstrating their importance in materials science (Christoph S. Fischer et al., 2013).

Medicinal Chemistry and Drug Development

While explicitly avoiding drug use and dosage information, it's noteworthy that this compound's derivatives have been explored for their potential in medicinal chemistry. For example, derivatives have been investigated as 5-lipoxygenase-activating protein inhibitors, highlighting the compound's versatility and its importance in the development of new therapeutic agents (J. Hutchinson et al., 2009).

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This suggests that the compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

The compound, being a boronic ester, likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium catalyst that has undergone oxidative addition with an electrophilic organic group . The insertion of tert-butyl groups raises the LUMO level of the compound, affecting its electronic properties .

Biochemical Pathways

In the context of organic synthesis, the compound likely plays a role in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling .

Pharmacokinetics

It’s worth noting that boronic esters are generally stable and readily prepared , which could potentially impact their bioavailability.

Result of Action

The primary result of the action of “1-BOC-7-Methoxyindole-3-boronic acid, pinacol ester” is likely the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of “1-BOC-7-Methoxyindole-3-boronic acid, pinacol ester” can be influenced by various environmental factors. For instance, the rate of protodeboronation of boronic esters can be significantly accelerated at physiological pH . Additionally, the electronic properties of the compound can be affected by the insertion of tert-butyl groups .

Properties

IUPAC Name

tert-butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28BNO5/c1-18(2,3)25-17(23)22-12-14(13-10-9-11-15(24-8)16(13)22)21-26-19(4,5)20(6,7)27-21/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVNJKPEAWTIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682302
Record name tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-26-1
Record name 1,1-Dimethylethyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218790-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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